![molecular formula C16H15F3N2O2 B14503098 N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea CAS No. 63097-13-2](/img/structure/B14503098.png)
N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea is a chemical compound known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in different scientific and industrial contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea typically involves the reaction of N,N-dimethylurea with 4-[3-(trifluoromethyl)phenoxy]aniline. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. This interaction can lead to the inhibition or activation of certain biological pathways, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluometuron: Another urea derivative with similar structural features and applications in agriculture as a herbicide.
(S)-Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Sorafenib: A pharmaceutical compound with a trifluoromethyl group, used in cancer therapy.
Uniqueness
N,N-Dimethyl-N’-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its versatility in various applications, from agriculture to medicine, highlights its significance in scientific research and industrial processes.
Propriétés
Numéro CAS |
63097-13-2 |
|---|---|
Formule moléculaire |
C16H15F3N2O2 |
Poids moléculaire |
324.30 g/mol |
Nom IUPAC |
1,1-dimethyl-3-[4-[3-(trifluoromethyl)phenoxy]phenyl]urea |
InChI |
InChI=1S/C16H15F3N2O2/c1-21(2)15(22)20-12-6-8-13(9-7-12)23-14-5-3-4-11(10-14)16(17,18)19/h3-10H,1-2H3,(H,20,22) |
Clé InChI |
CAOJRWUDMGPELA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


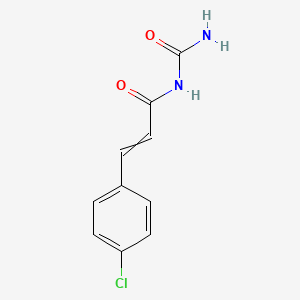

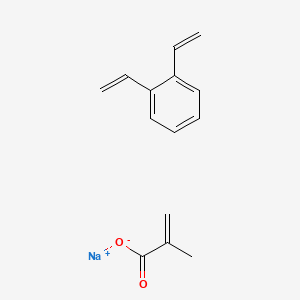
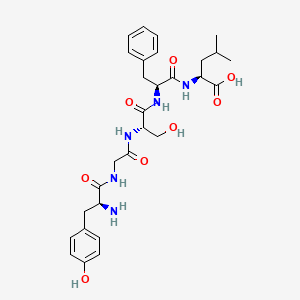
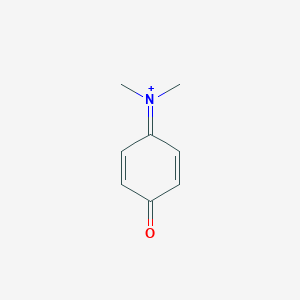

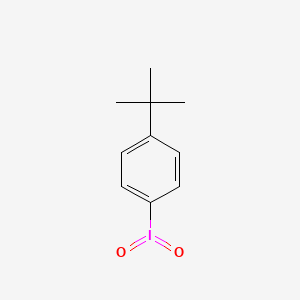
![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)


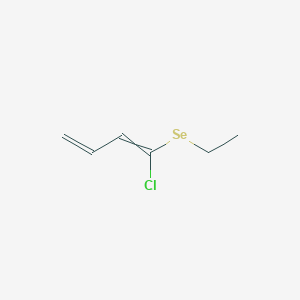

![1-Oxo-4H,6H-1lambda~5~-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14503092.png)
